molecular formula C11H5NO B14747378 [1]Benzoxireno[4,3,2-cd]indole CAS No. 211-83-6

[1]Benzoxireno[4,3,2-cd]indole

Cat. No.: B14747378
CAS No.: 211-83-6
M. Wt: 167.16 g/mol
InChI Key: DBGRDIKJUFTINF-UHFFFAOYSA-N
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Description

1Benzoxireno[4,3,2-cd]indole is a complex heterocyclic compound that features a fused benzene and indole ring system with an oxirene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzoxireno[4,3,2-cd]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 1Benzoxireno[4,3,2-cd]indole may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1Benzoxireno[4,3,2-cd]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1Benzoxireno[4,3,2-cd]indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1Benzoxireno[4,3,2-cd]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Properties

CAS No.

211-83-6

Molecular Formula

C11H5NO

Molecular Weight

167.16 g/mol

IUPAC Name

10-oxa-3-azatetracyclo[6.4.1.04,13.09,11]trideca-1(12),2,4,6,8(13),9(11)-hexaene

InChI

InChI=1S/C11H5NO/c1-2-7-10-6(4-9-11(7)13-9)5-12-8(10)3-1/h1-5H

InChI Key

DBGRDIKJUFTINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CC3=CC4=C2O4

Origin of Product

United States

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